molecular formula C20H23NO5 B1683650 N-Deacetylcolchicine CAS No. 3476-50-4

N-Deacetylcolchicine

Cat. No. B1683650
CAS RN: 3476-50-4
M. Wt: 357.4 g/mol
InChI Key: HFPMXDMZJUJZBX-AWEZNQCLSA-N
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Description

N-Deacetylcolchicine is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization . It stimulates the intrinsic GTPase activity of tubulin . The molecular formula of N-Deacetylcolchicine is C20H23NO5 .


Synthesis Analysis

Labelled samples of N-Deacetylcolchicine have been prepared from colchicine . The synthesis involves intermediates between O-methylandrocymbine and colchicine .


Molecular Structure Analysis

The molecular weight of N-Deacetylcolchicine is 357.40 . The IUPAC name is (7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one .


Physical And Chemical Properties Analysis

N-Deacetylcolchicine appears as a light yellow to dark yellow solid . It is soluble in Chloroform (Slightly), DMSO, Methanol (Slightly) . The melting point is 80-85°C and the density is 1.2532 g/cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation for Cancer Therapy

N-Deacetylcolchicine has been explored for its potential in cancer treatment through the synthesis of analogues. One study involved reacting deacetylcolchicine with substituted benzyl halides, creating a compound library for biological analysis. Compound 7, a derivative with 3,4-difluorobenzyl-N-aminocolchicine, exhibited cytotoxicity in cancer cell lines at low nanomolar ranges. Importantly, it maintained activity against the resistant A2780AD ovarian carcinoma cell line, which is known to overexpress the ABCB1 drug transporter. This compound also showed unaffected activity by the overexpression of class III β-tubulin in HeLa transfected cells, suggesting its potential as a robust anticancer agent Laura Cosentino et al., 2012.

Modifying Lipoprotein Cholesterol Metabolism

Another study investigated the effect of N-Deacetylcolchicine (DAC) on serum lipoproteins in rats, revealing its potential to decrease serum cholesterol and apoB levels. It also led to a reduction in HDL-C due to a decrease in HDL subfractions HDLa and HDLb, along with a slight decrease in LDL-C. This suggests that DAC may accelerate lipoprotein cholesterol metabolism, providing insights into its possible therapeutic applications beyond cancer treatment N. Škottová et al., 1992.

Development of Tumor-Specific Conjugates

Research into biotinylated colchicine derivatives, including deacetylcolchicine (Deac), has shown promise for improving tumor targeting effects and reducing off-target toxicities. A novel tumor-specific conjugate exhibited potent anti-tumor activity and higher selectivity between tumor and non-target cells than Deac itself. This targeting strategy, leveraging biotin receptor-mediated endocytosis, suggests a pathway for the development of high potency and reduced toxicity antitumor agents Chao Wang et al., 2021.

Safety And Hazards

N-Deacetylcolchicine is classified under Acute Toxicity: Oral, Category 2 and Serious Eye Damage/Eye Irritation, Category 1 .

Future Directions

While specific future directions for N-Deacetylcolchicine are not mentioned in the search results, there are general trends in drug development that could apply. For instance, there is a critical need to develop novel strategies for mitigating the spread of antimicrobial-resistant diseases through improved diagnosis and treatment of resistant infections . Additionally, the use of carbohydrates in drug development is being explored .

properties

IUPAC Name

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150161
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deacetylcolchicine

CAS RN

3476-50-4
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylcolchicinic acid methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEACETYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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